Methyl 2,4-diaminobenzoate
Description
Methyl 2,4-diaminobenzoate (CAS: 36692-49-6) is an aromatic ester derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.17 g/mol . It features two amino groups at the 2- and 4-positions of the benzene ring and a methyl ester moiety at the carboxyl position. This compound is primarily utilized in organic synthesis, particularly in the preparation of dyes, pharmaceutical intermediates, and bioactive derivatives . Its structural flexibility allows for diverse reactivity, including participation in condensation, azo-coupling, and polymerization reactions.
Properties
CAS No. |
3365-71-7 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 2,4-diaminobenzoate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,9-10H2,1H3 |
InChI Key |
FWJFNQHPFXHOAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
Aromatic diamines are prone to oxidation, particularly under acidic or basic conditions. For Methyl 2,4-diaminobenzoate:
-
Quinone Formation : Oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may convert the amino groups to quinone structures. This is common in ortho- and para-diamines due to conjugation stabilization .
-
N-Oxidation : Strong oxidizing agents (e.g., m-chloroperbenzoic acid) could oxidize amino groups to nitroso or nitro derivatives .
Example Reaction:
Reduction Reactions
While reduction is less common for aromatic amines, the ester group may undergo hydrogenolysis:
-
Ester Reduction : Catalytic hydrogenation (H₂/Pd) could reduce the ester to a primary alcohol, forming 2,4-diaminobenzyl alcohol .
-
Selective Amino Reduction : In the presence of nitro groups (if formed during oxidation), selective reduction to amines is possible using Sn/HCl or Fe/HCl .
Substitution Reactions
The amino groups at positions 2 and 4 are strong nucleophiles, enabling:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides, protecting the amine during synthesis .
-
Diazotization : Formation of diazonium salts with nitrous acid (HNO₂), enabling coupling reactions to form azo dyes or biaryl compounds .
Ester Hydrolysis
The methyl ester can be hydrolyzed under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl reflux yields 2,4-diaminobenzoic acid .
-
Basic Hydrolysis : NaOH/EtOH produces the sodium salt of the acid .
Cyclization Reactions
Diamines often participate in heterocycle synthesis:
-
Benzimidazole Formation : Reaction with aldehydes or ketones under acidic conditions forms benzimidazole derivatives, relevant in medicinal chemistry .
Comparative Reactivity of Diamino Benzoates
| Compound | Position of NH₂ Groups | Key Reactivity Differences |
|---|---|---|
| This compound | 2,4 | Enhanced para-directing effects for electrophiles. |
| Methyl 3,4-diaminobenzoate | 3,4 | Ortho/para-directing, prone to intramolecular H-bonding. |
| Methyl 2,5-diaminobenzoate | 2,5 | Reduced conjugation between amino groups. |
Research Gaps and Limitations
Comparison with Similar Compounds
Ethyl 2,4-Diaminobenzoate (CAS: 196100-87-5)
- Structural Difference : The ethyl ester group replaces the methyl ester.
- Impact on Properties :
- Applications: Used in specialty polymer synthesis and as a monomer for UV-absorbing materials .
Methyl 3,4-Diaminobenzoate (CAS: 36692-49-6)
- Structural Difference: Amino groups at 3- and 4-positions instead of 2- and 4-.
- Impact on Properties: Electronic Effects: The 3,4-substitution pattern alters electron density distribution, reducing resonance stabilization compared to the 2,4-isomer. Acidity: The 3-amino group exhibits weaker basicity (pKa ~4.5) due to steric hindrance .
- Applications : Less common in dye chemistry but explored in metal-chelating agents .
4-Aminoanthranilate (2,4-Diaminobenzoic Acid)
- Structural Difference : Free carboxylic acid instead of a methyl ester.
- Impact on Properties: Biodegradability: Subject to microbial degradation via oxidative pathways (e.g., by Pseudomonas spp.), producing 4-aminocatechol intermediates . Solubility: Higher aqueous solubility (logS -1.2 vs. -2.1 for methyl ester) due to the ionizable carboxyl group .
- Applications : Key intermediate in bacterial metabolism and bioremediation studies .
(S)-Methyl 4-(1-Aminoethyl)benzoate (CAS: 222714-37-6)
Azo Derivatives (e.g., 2,4-Diaminoazobenzene Hydrochloride)
- Structural Difference : Incorporates an azo (-N=N-) linkage.
- Chromophore Activity: The azo group confers strong UV-Vis absorption, making these compounds useful as dyes but less stable under reducing conditions .
- Applications : Primarily in textile dyes, though regulatory restrictions apply due to toxicity .
Tabulated Comparison of Key Properties
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